![molecular formula C30H32F6N4O B2586030 Netupitant D6 CAS No. 2070015-31-3](/img/structure/B2586030.png)
Netupitant D6
Descripción general
Descripción
Netupitant D6 is the deuterium labeled Netupitant . It is intended for use as an internal standard for the quantification of netupitant . Netupitant is an insurmountable antagonist of the neurokinin-1 (NK1) receptor .
Molecular Structure Analysis
The molecular formula of Netupitant D6 is C30H26D6F6N4O . The molecular weight is 584.6 . The SMILES representation isCN1CCN(C2=NC=C(N(C)C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3)=O)C(C4=CC=CC=C4C)=C2)CC1
. Physical And Chemical Properties Analysis
Netupitant D6 is a solid . It is soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
- Fosnetupitant , a phosphorylated prodrug formulation of netupitant, is an approved neurokinin-1 (NK1) receptor antagonist in Japan. It effectively prevents CINV in patients receiving highly or moderately emetogenic chemotherapies . Fosnetupitant is a standard treatment for CINV, and its mechanism of action involves blocking NK1 receptors, thereby reducing nausea and vomiting associated with chemotherapy.
- Netupitant-d6 acts as an insurmountable antagonist of the NK1 receptor. In CHO cells expressing the human recombinant receptor, it exhibits a high affinity (Ki = 0.95 nM) for the NK1 receptor. This selective binding helps mitigate the effects of substance P, a neurotransmitter involved in nausea and vomiting pathways .
- Simulation studies suggest that fosnetupitant (the prodrug of netupitant) achieves prolonged NK1 receptor occupancy in the brain (striatum) compared to lower doses. This sustained binding contributes to its efficacy in preventing CINV .
- Fosnetupitant, when administered with palonosetron and dexamethasone, effectively prevents CINV after HEC. It has non-inferior efficacy compared to fosaprepitant, with a lower risk of injection site reactions (ISRs) .
- Fosnetupitant demonstrates efficacy in the beyond-delayed phase (120–168 hours after chemotherapy administration). This extended window of action is crucial for maintaining patient comfort and adherence to treatment .
- NEPA, an oral fixed-dose combination of netupitant and palonosetron, has been evaluated for CINV prevention in breast cancer patients. NEPA’s efficacy in cycle 1 is maintained across subsequent chemotherapy cycles .
Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention
NK1 Receptor Antagonism
Neurokinin-1 (NK1) Receptor Occupancy
Efficacy in Highly Emetogenic Chemotherapy (HEC)
Beyond-Delayed Phase Prevention
Breast Cancer Patients
Mecanismo De Acción
Target of Action
Netupitant D6, also known as Netupitant-d6, is a deuterium-labeled variant of Netupitant . The primary target of Netupitant D6 is the neurokinin-1 (NK1) receptor . The NK1 receptor is part of the tachykinin family of receptors, which are broadly distributed in the central and peripheral nervous systems .
Mode of Action
Netupitant D6 acts as a highly potent and selective antagonist of the NK1 receptor . It competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) . This inhibition of substance P mediated responses is the primary mode of action of Netupitant D6 .
Biochemical Pathways
The action of Netupitant D6 affects two major signaling pathways involved in the induction of vomiting . These are the neurokinin-1 (NK1) receptor pathway and the serotonin 3 (5-HT3) receptor pathway . By blocking the NK1 receptor, Netupitant D6 inhibits the binding of substance P, a neuropeptide involved in the emetic response .
Pharmacokinetics
It is known that netupitant, the non-deuterated form of the compound, has a bioavailability of over 60% . It is mainly metabolized by CYP3A4 and also by CYP2D6 and CYP2C9 . The elimination half-life of Netupitant is approximately 88 hours . Given the structural similarity, it is reasonable to assume that Netupitant D6 would have similar ADME properties.
Result of Action
The molecular and cellular effects of Netupitant D6’s action primarily result in the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to the NK1 receptor, Netupitant D6 can prevent the activation of the emetic reflex, thereby reducing nausea and vomiting .
Action Environment
The action, efficacy, and stability of Netupitant D6 can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates of CYP3A4 may affect the metabolism of Netupitant D6 . As Netupitant D6 is a moderate inhibitor of CYP3A4, co-administration with drugs that are substrates of CYP3A4 may require dose adjustments
Safety and Hazards
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-XERRXZQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCN(CC4)C)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Netupitant D6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.